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Compound of Interest

Compound Name: GT-1

Cat. No.: B13907198

A Novel Siderophore-Cephalosporin Conjugate

GT-1 (also known as LCB10-0200) is a novel, investigational siderophore-cephalosporin
conjugate antibiotic designed to combat multidrug-resistant (MDR) Gram-negative bacteria.[1]
[2] Its innovative structure incorporates a cephalosporin core, a class of -lactam antibiotics
that inhibit bacterial cell wall synthesis, with a siderophore moiety. This unique design
leverages the bacterium's own iron acquisition systems to facilitate drug uptake, a strategy
aptly named the "Trojan horse" approach.[1][3][4]

The chemical architecture of GT-1 consists of a modified aminothiazolylglycyl cephalosporin
linked to a dihydroxypyridone siderophore.[5][6] This conjugation allows GT-1 to be actively
transported into bacterial cells, bypassing common resistance mechanisms such as porin
channel mutations and efflux pumps.

Mechanism of Action: The Trojan Horse Strategy

Gram-negative bacteria have a critical requirement for iron. To acquire this essential nutrient
from their environment, they secrete low-molecular-weight iron chelators called siderophores.
These siderophores bind to ferric iron in the extracellular space, and the resulting iron-
siderophore complex is then recognized by specific outer membrane receptors and actively
transported into the periplasmic space.

GT-1 mimics this natural process. The siderophore component of GT-1 chelates iron, and the
entire drug-iron complex is then recognized and transported into the bacterial cell through
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these dedicated iron uptake pathways.[1][3][4] This active transport mechanism allows GT-1 to
achieve higher intracellular concentrations compared to conventional cephalosporins, which
rely on passive diffusion through porin channels. Once inside the periplasm, the cephalosporin
component of GT-1 exerts its antibacterial activity by inhibiting penicillin-binding proteins
(PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the
bacterial cell wall.
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Figure 1: "Trojan Horse" Mechanism of GT-1 (LCB10-0200).

In Vitro Activity

GT-1 has demonstrated potent in vitro activity against a broad spectrum of Gram-negative
pathogens, including many multidrug-resistant strains. Its efficacy has been evaluated against
clinical isolates of Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and
Acinetobacter species.
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. . MIC Range
Organism Strain Type MICso (ug/mL) MICo0 (ug/mL)
(ng/mL)
E. coli & K. Carbapenem-
_ _ <0.12—->256 1 16
pneumoniae Resistant
A. baumannii & Meropenem-
P. aeruginosa Resistant
P. aeruginosa Clinical Isolates - - -
) Beta-lactamase
K. pneumoniae 1->32 - -

producing

Note: MICso and MICoao represent the minimum inhibitory concentrations required to inhibit the
growth of 50% and 90% of isolates, respectively. Data compiled from multiple studies.[7][8][9]

[10]

Studies have shown that GT-1 maintains its activity against strains producing various [3-

lactamases, including extended-spectrum B-lactamases (ESBLS) and some carbapenemases.
[6][7] The combination of GT-1 with a -lactamase inhibitor, such as avibactam or GT-055, has

been shown to further enhance its activity against certain resistant strains.[2][7][9][10]

In Vivo Efficacy

The in vivo efficacy of GT-1 has been assessed in several murine infection models,

demonstrating its potential for treating systemic and localized infections.
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Infection Model

Pathogen

Efficacy Compared to
Ceftazidime

Systemic Infection

P. aeruginosa (drug-

susceptible & resistant)

More effective

Thigh Infection

P. aeruginosa (drug-

susceptible & resistant)

More effective

Respiratory Tract Infection

P. aeruginosa (drug-

susceptible & resistant)

More effective

Urinary Tract Infection

P. aeruginosa (drug-

susceptible & resistant)

More effective

Systemic Infection

K. pneumoniae (drug-

susceptible & resistant)

More potent

Thigh Infection

K. pneumoniae (drug-

susceptible & resistant)

More potent

Urinary Tract Infection

K. pneumoniae (drug-

susceptible & resistant)

More potent

Data is a summary of findings from murine infection models.[2][5][6]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of GT-1 is typically determined using the two-fold agar dilution method as
described by the Clinical and Laboratory Standards Institute (CLSI).[6][8][11]
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Prepare Serial Dilutions of GT-1
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Figure 2: Workflow for MIC Determination by Agar Dilution.

Protocol Outline:

o Preparation of GT-1 Stock Solution: A stock solution of GT-1 is prepared in a suitable

solvent.
» Serial Dilutions: A series of two-fold dilutions of the stock solution are prepared.

e Agar Preparation: The appropriate volume of each GT-1 dilution is added to molten Mueller-

Hinton agar.
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e Plate Pouring: The agar containing GT-1 is poured into petri dishes and allowed to solidify. A
control plate with no antibiotic is also prepared.

e Inoculum Preparation: Bacterial isolates are grown overnight and then diluted to a
standardized concentration, typically 1 x 1076 colony-forming units (CFU)/mL.

 Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface
of the agar plates.

 Incubation: The plates are incubated at 37°C for 18 to 24 hours.

e MIC Determination: The MIC is recorded as the lowest concentration of GT-1 that completely
inhibits visible bacterial growth.

Conclusion

GT-1 (LCB10-0200) represents a promising development in the fight against antibiotic-resistant
Gram-negative bacteria. Its novel "Trojan horse" mechanism of action, which utilizes bacterial
iron uptake systems, allows it to overcome common resistance mechanisms and demonstrate
potent in vitro and in vivo activity. Further clinical investigation is warranted to fully elucidate its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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